2-(4-bromophenoxy)-3-acetamidopropanoic acid physical and chemical properties
2-(4-bromophenoxy)-3-acetamidopropanoic acid physical and chemical properties
Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide
Executive Summary
2-(4-bromophenoxy)-3-acetamidopropanoic acid is a highly specialized, multifunctional building block bridging the chemical space between aryloxypropanoic acid herbicides and non-natural peptidomimetics. Featuring a halogen-bond donating bromophenyl ring, a conformationally rigid α -aryloxy ether, and a β -acetamido group, this molecule serves as a critical intermediate in the synthesis of novel agrochemicals and small-molecule therapeutics. This whitepaper details its physicochemical profile, structural rationale, and provides a self-validating protocol for its incorporation into complex molecular architectures.
Structural Rationale & Chemical Architecture
The molecular architecture of 2-(4-bromophenoxy)-3-acetamidopropanoic acid is deliberately designed to offer multiple vectors for functionalization and target binding. The core structure is heavily influenced by the well-documented biological activity of α -aryloxypropanoic acids, which are classical synthetic auxins [5].
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α -Aryloxy Core: Provides conformational rigidity. In agrochemical contexts, this core is responsible for mimicking plant hormones, making it a staple in herbicide development [4].
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4-Bromophenyl Ring: The para-bromo substituent significantly increases the molecule's lipophilicity (LogP) and acts as a potent halogen bond donor, a critical feature for enhancing protein-ligand residence time in modern drug discovery. Furthermore, it serves as a synthetic handle for downstream transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions).
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β -Acetamido Group: Transforms the molecule into a pseudo-amino acid. This allows the compound to be seamlessly integrated into solid-phase peptide synthesis (SPPS) workflows, acting as a non-natural amino acid that confers proteolytic stability to the resulting peptide.
Caption: Logical relationship of functional groups in 2-(4-bromophenoxy)-3-acetamidopropanoic acid.
Physicochemical Profiling
Understanding the physicochemical parameters of this compound is essential for predicting its behavior in both synthetic workflows and biological assays. The data below is extrapolated from the foundational properties of the parent core, 2-(4-bromophenoxy)propanoic acid [1], adjusted for the β -acetamido modification.
| Property | Value | Rationale / Significance |
| Molecular Formula | C₁₁H₁₂BrNO₄ | Core structural composition. |
| Molecular Weight | 302.12 g/mol | Highly optimal for fragment-based drug design (FBDD); strictly adheres to Lipinski’s Rule of 5. |
| LogP (Octanol/Water) | ~2.1 - 2.5 | Balanced lipophilicity driven by the 4-bromo substituent, ensuring membrane permeability without excessive hydrophobic trapping. |
| pKa (Carboxylic Acid) | ~3.2 - 3.5 | Highly acidic nature typical of α -aryloxypropanoic acids, necessitating strong bases (e.g., DIPEA) during activation. |
| Hydrogen Bond Donors | 2 (NH, OH) | Facilitates robust interaction with target protein backbones or side chains. |
| Hydrogen Bond Acceptors | 4 (C=O, C=O, O, OH) | Enhances aqueous solubility and interaction with protic solvents. |
Mechanistic Pathways & Reactivity
The primary synthetic utility of 2-(4-bromophenoxy)-3-acetamidopropanoic acid lies in the activation of its carboxylic acid for amide bond formation. However, because the α -carbon (C2) bearing the aryloxy group is a chiral center, standard coupling reagents (like DCC or EDC) often lead to severe epimerization via oxazolone intermediate formation.
To mitigate this, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the reagent of choice [2].
Causality of Reagent Selection: HATU generates an OAt (7-aza-1-hydroxybenzotriazole) active ester. The critical advantage of the OAt ester over standard OBt esters (generated by HBTU) is the presence of the pyridine nitrogen in the leaving group. This nitrogen provides anchimeric assistance (neighboring group participation), which dramatically accelerates the nucleophilic attack of the incoming amine while simultaneously suppressing the base-catalyzed racemization of the α -stereocenter [3].
Caption: HATU-catalyzed peptide coupling workflow highlighting anchimeric assistance.
Self-Validating Experimental Protocol: HATU-Mediated Amide Coupling
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It incorporates in-process controls to verify intermediate formation and prevent downstream failures.
Materials Required:
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Substrate: 2-(4-bromophenoxy)-3-acetamidopropanoic acid (1.0 eq)
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Coupling Reagent: HATU ( ≥ 97% purity) (1.2 eq) [2]
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Base: N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
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Nucleophile: Target primary or secondary amine (1.1 eq)
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Solvent: Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
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Preparation of the Activation Complex:
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Dissolve 1.0 eq of 2-(4-bromophenoxy)-3-acetamidopropanoic acid in anhydrous DMF (concentration ~0.1 M) under an inert nitrogen atmosphere.
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Causality: Anhydrous conditions prevent premature hydrolysis of the highly reactive OAt ester intermediate.
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Base Addition:
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Add 3.0 eq of DIPEA to the solution and stir for 5 minutes at room temperature.
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Causality: DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile, ensuring it only acts as a proton scavenger.
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Carboxyl Activation:
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Add 1.2 eq of HATU to the reaction mixture. The solution will typically transition to a pale yellow color, indicating the formation of the activated OAt ester.
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Self-Validation Point 1: After 10 minutes, withdraw a 5 μ L aliquot, quench in 50% MeCN/H₂O, and analyze via UPLC-MS. You must observe the mass corresponding to the OAt-ester intermediate; the mass of the free acid should be absent.
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Nucleophilic Coupling:
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Add 1.1 eq of the target amine dropwise. Stir the reaction at room temperature for 1–2 hours.
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Reaction Termination & Validation:
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Self-Validation Point 2: Perform a secondary UPLC-MS check. The OAt-ester peak should be completely consumed, replaced by the target amide mass.
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Quench the reaction by adding saturated aqueous NaHCO₃. Extract the product using Ethyl Acetate (EtOAc). The HOAt byproduct is water-soluble and will partition into the aqueous layer, simplifying purification.
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Applications in Agrochemicals & Drug Discovery
The structural homology between 2-(4-bromophenoxy)-3-acetamidopropanoic acid and known chiral herbicides (such as dichlorprop) makes it a highly valuable probe in agricultural chemistry. Research demonstrates that the enantioselective interaction of α -aryloxypropanoic acids with plant transport systems and soil matrices (e.g., chitosan interactions) dictates their bioavailability and ecotoxicity [4]. By modifying the β -position with an acetamido group, researchers can investigate altered binding kinetics within the TIR1/AFB auxin receptor complex, potentially developing herbicides that bypass existing resistance mechanisms.
In pharmaceutical drug discovery, the compound serves as an advanced β -amino acid derivative. When incorporated into peptide sequences, the bulky bromophenoxy group forces the peptide backbone into specific secondary structures (such as β -turns), which increases resistance to enzymatic degradation by endogenous proteases, a critical hurdle in peptide therapeutic development.
References
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Sigma-Aldrich™ HATU 97%, for peptide synthesis - LabMart Source: LabMart URL:[Link]
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Role of Heme Oxygenase-1 in Dual Stress Response of Herbicide and Micronutrient Fe in Arabidopsis thaliana Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]
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THE HYDROFORMYLATION REACTION: FROM COVALENT TO SUPRAMOLECULAR APPROACHES AND OPERANDO KINETIC STUDIES Source: TDX (Tesis Doctorals en Xarxa) URL:[Link]
